molecular formula C19H19NO6 B4064161 6-(2-furyl)-3,5-dimethyl-4,8-dioxo-14-oxa-7-azatetracyclo[9.2.1.0~1,9~.0~2,7~]tetradec-12-ene-10-carboxylic acid

6-(2-furyl)-3,5-dimethyl-4,8-dioxo-14-oxa-7-azatetracyclo[9.2.1.0~1,9~.0~2,7~]tetradec-12-ene-10-carboxylic acid

Cat. No.: B4064161
M. Wt: 357.4 g/mol
InChI Key: LXIQMFKOABADKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-furyl)-3,5-dimethyl-4,8-dioxo-14-oxa-7-azatetracyclo[9.2.1.0~1,9~.0~2,7~]tetradec-12-ene-10-carboxylic acid is a useful research compound. Its molecular formula is C19H19NO6 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.12123733 g/mol and the complexity rating of the compound is 734. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Approaches and Chemical Transformations

  • New Synthetic Pathways : A study outlined a novel synthetic approach to substituted isoindolo[2,1-a]quinoline carboxylic acids, which are structurally complex molecules similar to the one . This research focused on intramolecular Diels-Alder reactions of 4-(N-furyl-2)-4-arylaminobutenes-1 with maleic anhydride, highlighting a method for creating tetracyclic compounds through a series of transformations including amide formation, cycloaddition, and aromatization under mild conditions (Zubkov et al., 2005).

  • Complex Molecular Structures : Research on the base-promoted rearrangement of cage α-haloketones to various complex structures showcased the ability to generate tetracyclic molecules through reactions with sodium hydroxide, further demonstrating the potential for complex molecular design and synthesis (Marchand & Chou, 1975).

  • Applications in Solar Energy : A study on Copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids discussed synthetic approaches for ligands with potential use in dye-sensitized solar cells (DSCs), illustrating the relevance of structurally intricate molecules in renewable energy technologies (Constable et al., 2009).

Properties

IUPAC Name

6-(furan-2-yl)-3,5-dimethyl-4,8-dioxo-14-oxa-7-azatetracyclo[9.2.1.01,9.02,7]tetradec-12-ene-10-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c1-8-14(11-4-3-7-25-11)20-16(9(2)15(8)21)19-6-5-10(26-19)12(18(23)24)13(19)17(20)22/h3-10,12-14,16H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIQMFKOABADKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N2C(C(C1=O)C)C34C=CC(O3)C(C4C2=O)C(=O)O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-furyl)-3,5-dimethyl-4,8-dioxo-14-oxa-7-azatetracyclo[9.2.1.0~1,9~.0~2,7~]tetradec-12-ene-10-carboxylic acid
Reactant of Route 2
6-(2-furyl)-3,5-dimethyl-4,8-dioxo-14-oxa-7-azatetracyclo[9.2.1.0~1,9~.0~2,7~]tetradec-12-ene-10-carboxylic acid
Reactant of Route 3
6-(2-furyl)-3,5-dimethyl-4,8-dioxo-14-oxa-7-azatetracyclo[9.2.1.0~1,9~.0~2,7~]tetradec-12-ene-10-carboxylic acid
Reactant of Route 4
6-(2-furyl)-3,5-dimethyl-4,8-dioxo-14-oxa-7-azatetracyclo[9.2.1.0~1,9~.0~2,7~]tetradec-12-ene-10-carboxylic acid
Reactant of Route 5
6-(2-furyl)-3,5-dimethyl-4,8-dioxo-14-oxa-7-azatetracyclo[9.2.1.0~1,9~.0~2,7~]tetradec-12-ene-10-carboxylic acid
Reactant of Route 6
6-(2-furyl)-3,5-dimethyl-4,8-dioxo-14-oxa-7-azatetracyclo[9.2.1.0~1,9~.0~2,7~]tetradec-12-ene-10-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.